molecular formula C30H24O4 B1226461 Tecomaquinone I

Tecomaquinone I

Cat. No. B1226461
M. Wt: 448.5 g/mol
InChI Key: VYNGZASNGVAOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tecomaquinone I is a natural product found in Tabebuia rosea, Tectona grandis, and other organisms with data available.

Scientific Research Applications

Revised Structure and Chemical Composition

  • Tecomaquinone I, previously equated with dehydrotectol, has been structurally redefined as 3,10-dihydro-3,3-dimethyl-10-(2-methylprop-1-enyl)naphtho[2,3-d]pyrano[3′,2′:3,4]-naphthol[1,2-b] pyran-11,16-quinone. This revised structure necessitates a reinterpretation of earlier studies (Khanna, Sharma, & Thomson, 1987).

Biological Activity and Potential Applications

  • Farnesyltransferase and Plasmodial Inhibition : this compound has been identified as a potent natural product inhibitor of human farnesyltransferase (FTase), with an IC50 of 0.065±0.004μM. It also shows promise in anti-plasmodial screening against drug-resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment and FTase-related disorders (Cadelis et al., 2016).

  • Spectral Analysis and Derivative Formation : this compound, extracted from Lippia sidoides, has been studied through spectral data, particularly high-field NMR and electron ionization mass spectrometry. Its reduction with NaBH4 yields a novel derivative, expanding the possibilities for varied applications (Santos et al., 2005).

  • Cyclin-Dependent Kinase 7 Inhibition : In a study involving Tecomella undulata, this compound was identified among other compounds. These compounds were evaluated for potential inhibitory action toward CDK7 (cyclin-dependent kinase 7), suggesting possible applications in cancer research and therapy (Khandelwal et al., 2022).

properties

Molecular Formula

C30H24O4

Molecular Weight

448.5 g/mol

IUPAC Name

23,23-dimethyl-12-(2-methylprop-1-enyl)-13,22-dioxahexacyclo[12.12.0.02,11.04,9.015,20.021,26]hexacosa-1(14),2(11),4,6,8,15,17,19,21(26),24-decaene-3,10-dione

InChI

InChI=1S/C30H24O4/c1-16(2)15-22-24-25(27(32)18-10-6-5-9-17(18)26(24)31)23-21-13-14-30(3,4)34-28(21)19-11-7-8-12-20(19)29(23)33-22/h5-15,22H,1-4H3

InChI Key

VYNGZASNGVAOMT-UHFFFAOYSA-N

SMILES

CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C

Canonical SMILES

CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C

synonyms

tecomaquinone I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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